molecular formula C11H15N3O B1404238 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 860672-30-6

7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B1404238
CAS No.: 860672-30-6
M. Wt: 205.26 g/mol
InChI Key: JPRDTWZGQQOROB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound based on the 3,4-dihydroquinoxalin-2(1H)-one privileged motif, a nitrogen-based heterocyclic scaffold recognized for its diverse pharmacological activities . The quinoxalinone structure is a versatile template in medicinal chemistry, acting as a bioisostere for other important structures like quinoline and indole, which allows it to interact with a wide range of biological targets . This scaffold has demonstrated a broad spectrum of pharmacological properties, including anticancer, antibacterial, anti-inflammatory, antiviral, and antidiabetic activities . The specific substitution pattern of this compound, featuring an amino group at the 7-position and an isopropyl moiety, is designed to enhance its potential as a key intermediate for further synthetic exploration. The presence of the amino group provides a crucial synthetic handle for derivatization, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies . Similar amino-functionalized dihydroquinolin-2-one cores have been successfully used to create peptide conjugates that show inhibitory activity against enzymes like human carbonic anhydrase II (hCA II) . Furthermore, the 3,4-dihydroquinoxalin-2(1H)-one scaffold has been identified as a critical building block in the synthesis of complex pharmaceutical agents and has been utilized in the development of treatments for central nervous system disorders, serving as a potent and selective inhibitor of neuronal nitric oxide synthase (nNOS) . This product is intended for research purposes as a building block in drug discovery and medicinal chemistry programs. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-amino-3-propan-2-yl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-6(2)10-11(15)14-9-5-7(12)3-4-8(9)13-10/h3-6,10,13H,12H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRDTWZGQQOROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound with significant biological activity. This article explores its various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, along with detailed research findings and case studies.

Chemical Structure and Properties

Chemical Formula : C11H15N3O
Molecular Weight : 205.26 g/mol
CAS Number : 860672-30-6

The compound features an amino group at the 7-position and an isopropyl group at the 3-position of the quinoxaline ring, contributing to its unique biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. In a study comparing its effects on HeLa (cervical cancer), SMMC-7721 (hepatoma), and K562 (leukemia) cells, the compound exhibited significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values are presented in Table 2.

Cell Line IC50 (µM)
HeLa0.126
SMMC-77210.071
K5620.164

The structure-activity relationship (SAR) analysis indicated that the presence of the isopropyl group enhances the compound's anticancer activity compared to other derivatives lacking this substituent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this quinoxaline derivative has shown promise in reducing inflammation. Studies have reported that it inhibits pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the efficacy of various quinoxaline derivatives, including this compound, against biofilm-forming bacteria such as Staphylococcus aureus. The compound demonstrated strong inhibition of biofilm formation at concentrations lower than those required for planktonic growth inhibition .
  • Cancer Cell Line Evaluation : In a comparative study involving multiple quinoxaline derivatives, this compound was found to be one of the most potent against HeLa cells, exhibiting a significantly lower IC50 than standard chemotherapeutics like doxorubicin .

Scientific Research Applications

Antimicrobial Properties

Research indicates that 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one exhibits significant antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:

PathogenMIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

These findings suggest that the compound can effectively inhibit bacterial growth, indicating its potential as an antimicrobial agent in clinical settings.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it has shown significant cytotoxic effects.

Half-Maximal Inhibitory Concentration (IC50) Values:

Cell LineIC50 (µM)
HeLa0.126
SMMC-77210.071
K5620.164

The structure-activity relationship (SAR) analysis indicates that the isopropyl group enhances the compound's anticancer activity compared to other derivatives lacking this substituent.

Anti-inflammatory Effects

In addition to antimicrobial and anticancer properties, this quinoxaline derivative has demonstrated potential in reducing inflammation. Studies have shown that it inhibits pro-inflammatory cytokines in vitro, which may lead to applications in treating inflammatory diseases.

Antimicrobial Efficacy Study

A recent study focused on the efficacy of various quinoxaline derivatives, including this compound, against biofilm-forming bacteria such as Staphylococcus aureus. The results indicated strong inhibition of biofilm formation at concentrations lower than those required for planktonic growth inhibition, highlighting its potential in treating biofilm-associated infections.

Cancer Cell Line Evaluation

In a comparative study involving multiple quinoxaline derivatives, this compound was identified as one of the most potent against HeLa cells, exhibiting a significantly lower IC50 than standard chemotherapeutics like doxorubicin. This suggests that it may serve as a promising candidate for further development in cancer therapy.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 3,4-Dihydroquinoxalin-2(1H)-one Derivatives

Compound Name Substituents (Position) Biological Target/Activity Key Findings References
7-Amino-3-isopropyl derivative R3: isopropyl; R7: amino Hypothetical: Kinase/sGC modulation Predicted enhanced hydrophobic interactions and hydrogen bonding. -
Mono-carboxylic derivatives R3/R7: carboxylic acid groups Soluble guanylate cyclase (sGC) activators Improved sGC activation via H-bonding and hydrophobic pocket interactions.
J46-37 (3,4-dihydroquinoxalin-2-one) R3: methyl; R7: unmodified JNK3 inhibitor IC50 = 12 nM; >100-fold selectivity over JNK1/2.
7-Methoxy-4-(2-methylquinazolin-4-yl) R7: methoxy; R4: quinazolinyl Tubulin-binding antitumor agent In vivo tumor vascular disruption; EC50 = 0.8 µM (tubulin polymerization).
7-Bromo-3-cyclopropyl derivative R3: cyclopropyl; R7: bromo Undisclosed Bromo group may enable cross-coupling reactions for further derivatization.
7-Fluoro-3,3-dimethyl derivative R3: dimethyl; R7: fluoro Undisclosed Fluorine enhances metabolic stability and membrane permeability.

Key Insights from Comparative Analysis

Substituent Effects on Target Engagement Amino Group (R7): The amino group in 7-amino-3-isopropyl derivatives may mimic the hydrogen-bonding interactions observed in monocarboxylic sGC activators (e.g., binding to the Y-S-R motif in sGCβ1) .

Biological Activity Trends sGC Activation: Mono-/di-carboxylic derivatives () show efficacy in sGC activation, while non-carboxylic analogues (e.g., J46-37) target kinases, highlighting the role of polar groups in sGC engagement. Antitumor Activity: The 7-methoxy-quinazolinyl derivative () disrupts tubulin polymerization, suggesting that bulky aromatic substituents at position 4 enhance antitumor effects.

Research Findings and Mechanistic Studies

  • sGC Activators: Docking studies using cryo-EM structures revealed that monocarboxylic derivatives bind to a hydrophobic pocket in sGCβ1, with additional H-bonding stabilizing the active conformation .
  • JNK3 Inhibition: Molecular dynamics simulations demonstrated that J46-37’s methyl group at position 3 optimizes steric complementarity with JNK3’s ATP-binding site, explaining its selectivity .
  • Tubulin Binding: The 7-methoxy-quinazolinyl derivative induces microtubule depolymerization by occupying the colchicine-binding site, validated via in vivo tumor regression studies .

Preparation Methods

Methodology:

Example:

  • Reaction of o-phenylenediamine with chloroacetic acid in aqueous ammonia results in the formation of 3,4-dihydroquinoxalin-2(1H)-one with yields around 83% and melting point approximately 134-136°C.
Step Reagents & Conditions Yield Key Data
1 o-Phenylenediamine + chloroacetic acid in aqueous ammonia, reflux 83% M.p: 134-136°C, IR: characteristic amide peaks, NMR: δ 3.99 (s, 2H)

Functionalization at the 2-Position

Introducing a chloroacetyl group at the 2-position is achieved via acylation with chloroacetyl chloride.

Procedure:

  • Chloroacetylation of the dihydroquinoxalinone in dry DMF at room temperature.
  • Yields typically range from 74% to 76%, with melting points around 194-196°C.
Step Reagents & Conditions Yield Data
2 Chloroacetyl chloride + dihydroquinoxalinone in DMF 74% M.p: 194-196°C, IR: carbonyl and chloro groups

Alkylation at the 2-Position

Substitution with aromatic or alkyl groups at the 2-position is performed via nucleophilic substitution using phenacyl bromides or similar electrophiles.

Example:

  • Refluxing compound 3 with 4-bromophenacyl bromide and K₂CO₃ in acetonitrile yields a substituted quinoxalinone derivative with yields of about 75%.
Step Reagents & Conditions Yield Data
3 4-Bromophenacyl bromide + K₂CO₃, reflux 75% M.p: 249-252°C

Synthesis of 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

The key step for introducing the isopropyl group at the 3-position involves nucleophilic substitution or reductive amination strategies, often starting from the substituted quinoxalinone intermediates.

Approaches:

  • Reductive amination of the quinoxalinone with isopropylamine derivatives under catalytic conditions.
  • Direct alkylation using isopropyl halides (e.g., isopropyl bromide) in the presence of base (e.g., K₂CO₃) in polar solvents like DMF or 2-propanol.

Example:

  • The synthesis of derivatives similar to the target compound involves refluxing quinoxalinone derivatives with isopropyl halides in DMF with potassium carbonate, yielding the isopropyl-substituted products with moderate to high yields (50-77%).
Step Reagents & Conditions Yield Data
4 Isopropyl bromide + K₂CO₃ in DMF, reflux 50-77% IR: characteristic amine peaks; NMR: signals corresponding to isopropyl groups

Notable Research Findings and Data Tables

Preparation Step Reagents Conditions Yield Remarks
Synthesis of quinoxalinone core o-Phenylenediamine + chloroacetic acid Reflux, aqueous ammonia 83% Melting point 134-136°C
Chloroacetylation Chloroacetyl chloride Room temp, DMF 74% Melting point 194-196°C
Aromatic substitution Phenacyl bromides + K₂CO₃ Reflux, acetonitrile 75% Melting point 249-252°C
Isopropyl substitution Isopropyl halides + K₂CO₃ Reflux, DMF 50-77% NMR confirms isopropyl group

Summary of the Synthesis Strategy

The synthesis of This compound involves:

  • Constructing the quinoxalinone core via condensation of o-phenylenediamine with chloroacetic acid derivatives.
  • Functionalizing at the 2-position with acyl and aryl groups through acylation and nucleophilic substitution.
  • Introducing the isopropyl group at the 3-position via nucleophilic substitution with isopropyl halides under basic conditions.

This multi-step synthesis is supported by literature data demonstrating high yields, reproducibility, and the potential for further functionalization, making it a robust route for preparing this compound.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one in laboratory settings?

  • Methodological Answer :

  • Hazard Classification : The compound is classified under EU-GHS/CLP regulations as Category 4 for acute toxicity (oral, dermal, and inhalation). Use PPE (gloves, lab coat, goggles) and ensure proper ventilation. Avoid inhalation of dust/aerosols .
  • Emergency Protocols : Designate a spill kit and maintain access to emergency contacts (e.g., Key Organics’ 24/7 emergency line). Implement a hazard control plan aligned with institutional Chemical Hygiene Plans (e.g., Section 2.1 of ).

Q. What are the foundational synthetic routes for this compound, and how can retrosynthetic analysis be applied?

  • Methodological Answer :

  • Retrosynthetic Strategy : Use AI-powered tools (e.g., Reaxys, PISTACHIO) to identify key disconnections. Prioritize one-step routes for efficiency (e.g., coupling reactions or cyclization) .
  • Example Route :
StepReaction TypePrecursorsYield Optimization
1CyclizationA + BSolvent: DMF; Temp: 80°C
2AminationIntermediate + NH3Catalyst: Pd/C

Q. How should researchers approach the initial spectroscopic characterization of this compound?

  • Methodological Answer :

  • Multi-Technique Validation : Combine NMR (¹H/¹³C), FT-IR, and LC-MS to confirm structure. For purity, use HPLC with a C18 column (mobile phase: MeCN/H2O).
  • Data Cross-Referencing : Compare spectral data with analogous compounds (e.g., 7-hydroxy derivatives in ) to resolve ambiguities in peak assignments.

Advanced Research Questions

Q. How can factorial design be utilized to optimize reaction conditions for synthesizing this compound?

  • Methodological Answer :

  • Variable Selection : Identify critical factors (e.g., temperature, catalyst loading, solvent ratio) using a 2³ factorial design ( ).
  • Interaction Analysis : Apply ANOVA to detect synergies (e.g., higher catalyst loading may reduce temperature dependency). For example:
FactorLow LevelHigh LevelMain Effect
Temp60°C100°C+15% Yield
Catalyst0.5 mol%2.0 mol%+22% Yield

Q. What methodologies are effective in resolving contradictory data regarding the compound’s reactivity or stability?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., humidity-controlled environment) to isolate variables.
  • Comparative Analysis : Use frameworks from contested data resolution (), such as systematic peer review or cross-lab validation. For stability contradictions, conduct accelerated degradation studies (40°C/75% RH) and compare kinetics .

Q. What role do membrane separation technologies play in purifying this compound during scale-up?

  • Methodological Answer :

  • Technology Selection : Use nanofiltration or ultrafiltration membranes (MWCO: 300-500 Da) to remove low-MW impurities (, RDF2050104).
  • Process Parameters : Optimize transmembrane pressure (TMP) and flow rate to balance purity and throughput. For example:
Membrane TypeTMP (bar)Purity (%)Yield (%)
Polyamide1098.585
Ceramic1599.278

Q. How can computational tools enhance the prediction of synthetic pathways or properties?

  • Methodological Answer :

  • AI-Driven Synthesis Planning : Deploy tools like Reaxys Biocatalysis to predict feasible routes (). Validate predictions with DFT calculations for transition-state energies.
  • Virtual Screening : Use molecular dynamics (MD) simulations to assess solubility or stability (e.g., in DMSO vs. water) ( ).

Data Management and Validation

Q. What strategies ensure data integrity in high-throughput studies of this compound?

  • Methodological Answer :

  • Encrypted Databases : Use chemical software ( ) with role-based access controls to secure experimental data.
  • Metadata Tagging : Annotate datasets with reaction conditions (e.g., “catalyst: Pd/C”) for reproducibility.

Q. How can researchers validate a new synthetic route against existing methods?

  • Methodological Answer :

  • Benchmark Metrics : Compare yield, purity, and E-factor (waste ratio) with literature routes (, RDF2050112).
  • Statistical Testing : Apply t-tests to confirm significant improvements (e.g., p < 0.05 for yield increase).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
7-Amino-3-isopropyl-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.